REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[C:11]([N:19]=[C:20]=[S:21])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CCOCC>[NH2:6][C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[NH:1][C:20](=[S:21])[NH:19][C:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:5]
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Name
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|
Quantity
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13.6 g
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Type
|
reactant
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Smiles
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NC1=C(C(=O)N)C=CC=C1
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CCOCC
|
Name
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|
Quantity
|
16.3 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)N=C=S
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CCOCC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
Was added dropwise
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Type
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CUSTOM
|
Details
|
the solid Was collected
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
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Smiles
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NC(=O)C1=C(C=CC=C1)NC(NC(C1=CC=CC=C1)=O)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |